5,6-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Overview
Description
5,6-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H4Cl2N2O3 and a molecular weight of 259.05 g/mol This compound is characterized by the presence of a cinnoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the chlorination of a cinnoline precursor. One common method involves the reaction of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid with chlorine gas under controlled conditions to introduce the chlorine atoms at the 5 and 6 positions of the cinnoline ring . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group at the 4 position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atoms.
Reduction: 4-Hydroxy-5,6-dichloro-1,4-dihydrocinnoline-3-carboxylic acid.
Oxidation: Carboxylate salts and other oxidized derivatives.
Scientific Research Applications
5,6-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid: Lacks the chlorine atoms at the 5 and 6 positions, resulting in different reactivity and biological activity.
5,6-Dichloro-1,4-dihydrocinnoline-3-carboxylic acid:
5,6-Dichloro-4-hydroxy-1,4-dihydrocinnoline-3-carboxylic acid: The hydroxyl group at the 4 position alters its reactivity and biological interactions.
Uniqueness
5,6-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to the presence of both chlorine atoms and the carbonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5,6-dichloro-4-oxo-1H-cinnoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O3/c10-3-1-2-4-5(6(3)11)8(14)7(9(15)16)13-12-4/h1-2H,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEUJWZOBXKYSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C(C2=O)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232865 | |
Record name | 5,6-Dichloro-4-hydroxy-3-cinnolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90415-32-0 | |
Record name | 5,6-Dichloro-4-hydroxy-3-cinnolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90415-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dichloro-4-hydroxy-3-cinnolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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